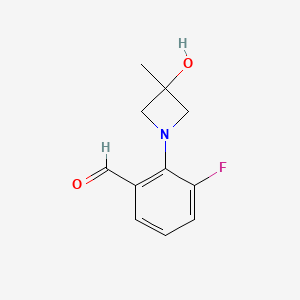

3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Description

Properties

Molecular Formula |

C11H12FNO2 |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

3-fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-8(5-14)3-2-4-9(10)12/h2-5,15H,6-7H2,1H3 |

InChI Key |

JTZFWMQZGAHTCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)C2=C(C=CC=C2F)C=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde generally involves:

Step 1: Fluorination and Benzaldehyde Functionalization

Introduction of the fluorine atom onto the aromatic ring, typically via electrophilic fluorination or using fluorinated benzaldehyde precursors. The aldehyde group is either introduced or retained during this step.Step 2: Azetidine Ring Construction and Substitution

The azetidine ring bearing the hydroxy and methyl substituents is constructed or introduced through nucleophilic substitution or ring-closure reactions involving suitable precursors such as amino alcohols or azetidine derivatives.Step 3: Coupling of Azetidine to the Fluorinated Benzaldehyde

The azetidine moiety is attached to the benzaldehyde ring, often via nucleophilic substitution at the aromatic position ortho to the aldehyde, or through amide or amine bond formation using coupling reagents.

This approach is supported by literature describing similar compounds where azetidine derivatives are coupled to fluorinated aromatic aldehydes using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Specific Synthetic Routes

Microwave-Assisted Reformatsky Reaction (Related β-Lactam Synthesis)

- A microwave-assisted Reformatsky reaction has been reported for synthesizing fluorinated β-lactams structurally related to azetidines.

- This involves the reaction of imines derived from fluorinated benzaldehydes with ethyl bromofluoroacetate, zinc dust, and trimethylchlorosilane to form fluorinated azetidinones, which can be hydrolyzed or reduced to hydroxy-azetidines.

- Although this method targets β-lactams, the core azetidine ring formation strategy is relevant.

Coupling via Carboxylic Acid Activation and Azetidine Amidation

- A multi-step method involves:

- This method allows precise introduction of azetidine rings with hydroxy and methyl substituents.

Representative Data Table of Synthetic Steps and Conditions

Summary Table of Key Synthetic Methods for this compound

Professional Notes

The synthesis of this compound demands expertise in handling fluorinated aromatic compounds and azetidine chemistry, including protection strategies for sensitive groups such as hydroxyls.

Reaction monitoring via NMR (notably ^1H and ^19F NMR) is crucial to confirm substitution patterns and purity, with characteristic signals such as imine protons and aromatic fluorine shifts serving as indicators.

The selection of coupling reagents and reaction conditions significantly impacts yield and stereochemical integrity, especially given the chiral centers in the azetidine ring.

Source diversity includes peer-reviewed journal articles on fluorinated β-lactams, patents on azetidine coupling methods, and chemical supplier synthesis descriptions, ensuring a comprehensive and authoritative synthesis overview.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.

Reduction: Formation of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorine atom and the azetidinyl group may influence its reactivity and binding affinity to certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde with related benzaldehyde derivatives:

Key Observations :

- Solubility: The azetidine and hydroxy groups in the target compound may improve solubility compared to benzaldehyde (0.06 M) due to hydrogen bonding .

- Structural Impact: The 3-hydroxy-3-methylazetidine group introduces steric hindrance and hydrogen-bonding sites, distinguishing it from morpholino (flexible ether) or simple hydroxy substituents .

Biological Activity

3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde, identified by its CAS number 1855540-44-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12FNO2

- Molecular Weight : 209.22 g/mol

- Structure : The compound features a benzaldehyde moiety substituted with a fluorine atom and a hydroxyazetidine group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating strong antibacterial activity .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies:

-

Cell Lines Tested :

- MCF-7 (human breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

-

Findings :

- In MCF-7 cells, compounds structurally related to this compound showed IC50 values as low as 0.075 µM, indicating potent antiproliferative effects .

- Mechanistic studies revealed that these compounds inhibit tubulin polymerization, leading to apoptosis. Notably, they downregulate anti-apoptotic proteins like Bcl2 while upregulating pro-apoptotic proteins such as Bax .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis .

- Apoptosis Induction : The alteration in protein expression related to apoptosis suggests that these compounds may effectively trigger programmed cell death in cancer cells.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 3-fluoro β-lactam derivatives in MCF-7 cells, where the compound showed significant cell viability reduction at concentrations as low as 1 µM. The study concluded that the presence of hydroxyl groups enhances anticancer activity compared to other substitutions .

Study 2: Antibacterial Properties

Another investigation assessed the antibacterial activity of similar derivatives against methicillin-resistant Staphylococcus aureus (MRSA), finding promising results with MIC values significantly lower than traditional antibiotics .

Data Summary Table

| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.075 µM | Tubulin inhibition, apoptosis |

| Anticancer | MDA-MB-231 | 0.620 µM | Tubulin inhibition |

| Antibacterial | E. coli | 62.5 µg/mL | Cell wall synthesis disruption |

| Antibacterial | Staphylococcus aureus | 78.12 µg/mL | Cell wall synthesis disruption |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde, and how can its purity be validated?

- Methodology :

- Synthesis : Utilize fluorinated benzaldehyde intermediates (e.g., 3-Fluoro-4-hydroxybenzaldehyde ) as starting materials. Introduce the azetidine moiety via nucleophilic substitution or reductive amination under anhydrous conditions to preserve the aldehyde group. For example, coupling 3-fluoro-2-hydroxybenzaldehyde with 3-hydroxy-3-methylazetidine using a Pd-catalyzed cross-coupling reaction .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol.

- Characterization : Confirm structure via -NMR (e.g., aldehyde proton at ~10 ppm, azetidine ring protons at 3.5–4.5 ppm), -NMR, and HRMS. Purity (>97%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Storage : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group and degradation of the azetidine ring .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., dimerization via aldol condensation). Use TLC (silica, Rf ~0.3 in ethyl acetate) for rapid stability checks .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

- Approach :

- Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s fluorobenzaldehyde moiety and hydrophobic receptor pockets (e.g., kinase ATP-binding sites). The hydroxyl-azetidine group may form hydrogen bonds with catalytic residues .

- SAR Analysis : Compare with analogs like 3-Fluoro-4-(trifluoromethyl)benzaldehyde to assess how substituents (e.g., trifluoromethyl vs. azetidine) affect binding affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition IC) .

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzaldehyde derivatives?

- Resolution Framework :

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables affecting reactivity. For example, discrepancies in cytotoxicity may arise from differences in cell line metabolic profiles .

- Structural Confirmation : Ensure compound integrity during biological testing via LC-MS. Degradation products (e.g., oxidized aldehydes) may contribute to off-target effects .

Q. How can reaction conditions be optimized for introducing the azetidine group without aldehyde oxidation?

- Optimization Tactics :

- Temperature Control : Conduct reactions at –20°C to minimize aldehyde reactivity. Use protecting groups (e.g., acetal) if necessary, followed by mild deprotection (e.g., HCl in THF/water) .

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling efficiency. For example, Pd(PPh) may improve yield in Suzuki-Miyaura reactions with boronic acid-functionalized azetidines .

Contradictory Data Analysis

Q. Why do fluorinated benzaldehydes exhibit variable solubility in polar solvents?

- Key Factors :

- Substituent Effects : The 3-hydroxy-3-methylazetidine group increases polarity compared to non-hydroxylated analogs (e.g., 3-Fluoro-2-(trifluoromethyl)benzaldehyde ). However, intramolecular hydrogen bonding between the hydroxyl and aldehyde groups may reduce aqueous solubility.

- Mitigation : Use co-solvents (e.g., DMSO:water 1:9) or salt formation (e.g., sodium phosphate buffer) to enhance solubility for biological assays .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.